REACTION_CXSMILES
|
Cl.[C:2]([C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][CH:12]=1)[NH2:9])([CH3:5])([CH3:4])[CH3:3].[N:13]([O-])=O.[Na+]>Cl.O>[C:2]([C:6]1[CH:7]=[C:8]([NH:9][NH2:13])[CH:10]=[CH:11][CH:12]=1)([CH3:5])([CH3:3])[CH3:4] |f:0.1,2.3|
|
Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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Cl.C(C)(C)(C)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was slowly added
|
Type
|
FILTRATION
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Details
|
after filtering (at 0°), it
|
Type
|
ADDITION
|
Details
|
was treated dropwise with a solution of stannous chloride dihydrate (18.2 g) in concentrated hydrochloric acid (18.8 ml)
|
Type
|
CUSTOM
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Details
|
A pink-coloured solid separated
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
this solid was filtered off
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |